An In-depth Technical Guide to 2-(Chloromethyl)thiirane: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Chloromethyl)thiirane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-(Chloromethyl)thiirane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this versatile compound as a building block in organic synthesis.
Introduction
2-(Chloromethyl)thiirane, also known by synonyms such as epithiochlorohydrin and 3-chloropropylene sulfide, is a cyclic organosulfur compound.[1][2][3][4][5][6] Its structure is characterized by a strained three-membered thiirane ring with a chloromethyl substituent.[1] This unique combination of a reactive heterocyclic ring and an alkyl halide group makes 2-(Chloromethyl)thiirane a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] The high reactivity of the molecule is attributed to both the significant ring strain of the thiirane and the presence of the electrophilic chloromethyl group.[1]
Chemical Structure and Identifiers
The structure of 2-(Chloromethyl)thiirane consists of a three-membered ring containing one sulfur and two carbon atoms, with a chloromethyl group attached to one of the ring carbons.[1] This arrangement leads to considerable ring strain, which is a key factor in its chemical reactivity.[1]
Table 1: Chemical Identifiers for 2-(Chloromethyl)thiirane
| Identifier | Value |
| IUPAC Name | 2-(Chloromethyl)thiirane[1][2][7][8] |
| CAS Number | 3221-15-6[1][2][3][8][9][10][11] |
| Molecular Formula | C₃H₅ClS[1][2][3][5][9][11] |
| SMILES | C1C(S1)CCl[1][9][12] or ClCC1CS1[2][4][5][10] |
| InChI | InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2[1][5][8][10][11][12] |
| InChIKey | XRWMHJJHPQTTLQ-UHFFFAOYSA-N[1][5][8][10][11][12] |
| Synonyms | Epithiochlorohydrin, Thioepichlorohydrin, 1-Chloro-2,3-epithiopropane, 3-Chloropropylene sulfide[1][3][4][5][6] |
Physical and Chemical Properties
2-(Chloromethyl)thiirane is a clear, colorless to light yellow liquid at room temperature.[1][3][7] It is a volatile compound that requires careful handling and storage, typically under refrigerated conditions.[1][9] The presence of the chloromethyl group imparts a polar nature to the molecule, influencing its solubility.[7] It is expected to have good solubility in polar solvents like water and alcohols, but limited solubility in non-polar hydrocarbon solvents.[7]
Table 2: Physical Properties of 2-(Chloromethyl)thiirane
| Property | Value |
| Molecular Weight | 108.59 g/mol [1][3][8][9] (also reported as 108.58 g/mol [1][2] and 108.57 g/mol [7]) |
| Physical State | Clear colorless to light yellow liquid[1][3] |
| Boiling Point | 69-70°C at 67 mmHg[1][3][13]; 130°C[7] |
| Melting Point | -57.00°C[7] |
| Density | 1.275 g/cm³[1]; 1.3200 g/cm³[7] |
| Refractive Index | 1.5240 to 1.5280 (at 20°C, 589 nm)[1] |
Spectroscopic Characterization
The structure of 2-(Chloromethyl)thiirane can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-S stretching, typically in the 600-700 cm⁻¹ range, and C-Cl stretching around 750 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra will exhibit unique patterns that reflect the molecule's structure, including the inequivalent protons on the thiirane ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The predicted collision cross-section data for various adducts offer insights into the molecule's three-dimensional structure.[1][12]
Table 3: Predicted Collision Cross Section (CCS) Data for 2-(Chloromethyl)thiirane Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 108.98733 | 116.5[1] / 110.5[12] |
| [M+Na]⁺ | 130.96927 | 130.1[1] / 121.0[12] |
| [M+K]⁺ | 146.94321 | 123.0[1] / 118.3[12] |
| [M+NH₄]⁺ | 126.01387 | 127.6[1] / 129.8[12] |
| [M-H]⁻ | 106.97277 | 125.4[1] / 115.5[12] |
Note: Data sourced from multiple predictions, variations may exist.[1][12]
Reactivity and Experimental Protocols
The chemical reactivity of 2-(Chloromethyl)thiirane is dominated by its two functional groups: the thiirane ring and the chloromethyl group.[1] This dual reactivity allows for a variety of chemical transformations.
Due to significant ring strain, the thiirane ring is susceptible to nucleophilic attack, leading to ring-opening.[1] These reactions are often highly regioselective. For example, the reaction with carboxylic acid derivatives, such as benzoyl chloride, catalyzed by quaternary onium salts, proceeds with 100% regioselectivity to yield β-addition products.[1] The selectivity is influenced by steric hindrance between the thiirane's substituent and the catalyst.[1]
The chlorine atom on the methyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[7] This allows for the introduction of various functional groups at this position.
In the presence of a base, 2-(Chloromethyl)thiirane can undergo intramolecular rearrangement. For instance, alkylation of sulfonamides with this compound can lead to either N-(thiiran-2-ylmethyl)sulfonamides via direct substitution or N-(thietan-3-yl)sulfonamides through a thiirane-thietane rearrangement, depending on the solvent used.[14]
Caption: Reactivity pathways of 2-(Chloromethyl)thiirane.
Synthesis Protocols
A common and efficient method for synthesizing 2-(Chloromethyl)thiirane is through the reaction of epichlorohydrin (also known as 2-(chloromethyl)oxirane) with a sulfur source.[1][7]
Methodology: This synthetic route involves the conversion of the epoxide ring in epichlorohydrin to a thiirane ring.[1] The reaction is typically carried out by treating epichlorohydrin with an inorganic sulfide, such as sodium sulfide (Na₂S), in an aqueous solution.[1] The sulfide ion acts as a nucleophile, attacking one of the epoxide carbons, leading to ring-opening followed by an intramolecular substitution to form the three-membered sulfur-containing ring and displace the oxygen atom.
Caption: Synthesis workflow for 2-(Chloromethyl)thiirane.
Applications in Research and Industry
Due to its unique structure and reactivity, 2-(Chloromethyl)thiirane serves as a key building block in organic synthesis.[1][7] Its applications are found in various fields:
-
Pharmaceuticals and Agrochemicals: It is used as an intermediate in the creation of more complex molecules with potential biological activity.[7]
-
Materials Science: The compound's reactivity is harnessed for the development of novel functional polymers and materials with specialized, responsive, or adaptive properties.[1]
Safety and Handling
2-(Chloromethyl)thiirane is considered a toxic and corrosive compound.[3] It is toxic by inhalation, in contact with skin, and if swallowed, and it can cause burns and may lead to skin sensitization.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, must be worn.[3] All handling should be performed in a well-ventilated area or a fume hood.[3] For storage, refrigerated conditions are recommended.[1][9]
References
- 1. 2-(Chloromethyl)thiirane (3221-15-6) for sale [vulcanchem.com]
- 2. 2-(CHLOROMETHYL)THIIRANE | CAS 3221-15-6 [matrix-fine-chemicals.com]
- 3. 2-(Chloromethyl)thiirane 97% | CAS 3221-15-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (Chloromethyl)thiirane (CAS 3221-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS 3221-15-6: (Chloromethyl)thiirane | CymitQuimica [cymitquimica.com]
- 6. (Chloromethyl)thiirane [webbook.nist.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-(chloromethyl)thiirane | 3221-15-6 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. (Chloromethyl)thiirane [webbook.nist.gov]
- 12. PubChemLite - 2-(chloromethyl)thiirane (C3H5ClS) [pubchemlite.lcsb.uni.lu]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. researchgate.net [researchgate.net]
